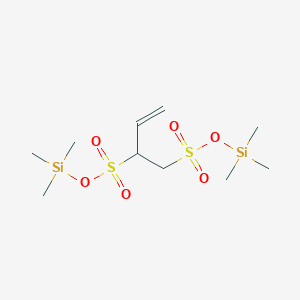
Bis(trimethylsilyl) but-3-ene-1,2-disulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(trimethylsilyl) but-3-ene-1,2-disulfonate is a chemical compound with the molecular formula C10H24O6S2Si2. It is characterized by the presence of two trimethylsilyl groups attached to a but-3-ene-1,2-disulfonate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(trimethylsilyl) but-3-ene-1,2-disulfonate typically involves the reaction of but-3-ene-1,2-disulfonyl chloride with trimethylsilyl reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Bis(trimethylsilyl) but-3-ene-1,2-disulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Cyclization Reactions: It can participate in cyclization reactions to form cyclic compounds, such as furans, when reacted with acyl chlorides in the presence of catalysts like aluminum trichloride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles. The reactions are typically carried out in polar solvents such as acetonitrile or dimethylformamide.
Cyclization Reactions: Acyl chlorides and aluminum trichloride are commonly used.
Major Products Formed
Substitution Reactions: The major products are derivatives with different functional groups replacing the trimethylsilyl groups.
Cyclization Reactions: The major products are polysubstituted furans, which are valuable intermediates in organic synthesis.
Scientific Research Applications
Bis(trimethylsilyl) but-3-ene-1,2-disulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various functionalized compounds.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of bis(trimethylsilyl) but-3-ene-1,2-disulfonate involves its ability to undergo substitution and cyclization reactions. The trimethylsilyl groups can be replaced by other functional groups, allowing the compound to participate in various chemical transformations. The presence of the disulfonate groups enhances its reactivity and stability, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(trimethylsilyl)-1,2-disilacyclohexene: A compound with similar trimethylsilyl groups but a different backbone structure.
1,2-Bis(trimethylsilyl)oxybenzene: Another compound with trimethylsilyl groups, used as an electrolyte additive in lithium-ion batteries.
Uniqueness
Bis(trimethylsilyl) but-3-ene-1,2-disulfonate is unique due to its combination of trimethylsilyl and disulfonate groups, which confer distinct reactivity and stability. This makes it particularly useful in applications requiring robust and versatile reagents .
Properties
CAS No. |
62381-68-4 |
|---|---|
Molecular Formula |
C10H24O6S2Si2 |
Molecular Weight |
360.6 g/mol |
IUPAC Name |
bis(trimethylsilyl) but-3-ene-1,2-disulfonate |
InChI |
InChI=1S/C10H24O6S2Si2/c1-8-10(18(13,14)16-20(5,6)7)9-17(11,12)15-19(2,3)4/h8,10H,1,9H2,2-7H3 |
InChI Key |
FIARNKIGETYPLO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OS(=O)(=O)CC(C=C)S(=O)(=O)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















